molecular formula C23H25BrN4O3S B11218688 6-bromo-3-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one

6-bromo-3-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B11218688
M. Wt: 517.4 g/mol
InChI Key: FYOQTFMOWJJJIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a brominated quinazolinone derivative featuring a 4-methoxyphenyl-substituted piperazine moiety linked via a 4-oxobutyl chain. Its molecular formula is C₂₄H₂₅BrN₄O₃S, with a molecular weight of 537.45 g/mol (estimated). The quinazolinone core is modified at position 6 with a bromine atom and at position 3 with a sulfanylidene group, which may enhance its binding affinity to biological targets such as kinases or neurotransmitter receptors . The 4-oxobutyl linker connects the quinazolinone core to a piperazine ring substituted with a 4-methoxyphenyl group, a structural motif common in ligands targeting serotonin or dopamine receptors .

Properties

Molecular Formula

C23H25BrN4O3S

Molecular Weight

517.4 g/mol

IUPAC Name

6-bromo-3-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C23H25BrN4O3S/c1-31-18-7-5-17(6-8-18)26-11-13-27(14-12-26)21(29)3-2-10-28-22(30)19-15-16(24)4-9-20(19)25-23(28)32/h4-9,15H,2-3,10-14H2,1H3,(H,25,32)

InChI Key

FYOQTFMOWJJJIY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=S

Origin of Product

United States

Preparation Methods

Cyclocondensation with Triethyl Orthoesters

Source details a high-yield approach using 2-aminobenzamide and triethyl orthoformate in the presence of heteropolyacid catalysts (e.g., H₃[PW₁₂O₄₀]) in ethanol or p-xylene. The reaction proceeds via:

2-Aminobenzamide+RC(OEt)₃HeteropolyacidQuinazolin-4(3H)-one\text{2-Aminobenzamide} + \text{RC(OEt)₃} \xrightarrow{\text{Heteropolyacid}} \text{Quinazolin-4(3H)-one}

Yields exceed 85% under reflux conditions (18–40 minutes). For brominated precursors, 6-bromo-2-aminobenzamide is used as the starting material.

Incorporation of the 4-(4-Methoxyphenyl)Piperazine Moiety

The 4-oxobutyl linker and piperazine group are introduced through nucleophilic substitution or coupling reactions.

Alkylation of Piperazine

A four-step sequence is employed:

  • Synthesis of 4-(4-Methoxyphenyl)piperazine : Reacting piperazine with 1-bromo-4-methoxybenzene in dimethylformamide (DMF) with K₂CO₃.

  • Butyl Chain Extension : Treating the piperazine with 4-chlorobutyryl chloride to form 4-(4-(4-methoxyphenyl)piperazin-1-yl)-4-oxobutyl chloride .

  • Coupling to Quinazolinone : Reacting the chloride intermediate with the brominated quinazolinone core in the presence of NaH or K₂CO₃ in DMF.

Key Reaction Conditions

ParameterValueSource
SolventDMF or THF
BaseK₂CO₃ or NaH
Temperature80–100°C
Yield65–72%

Introduction of the 2-Sulfanylidene Group

Thionation of the 4-oxo group is performed using Lawesson’s reagent or phosphorus pentasulfide (P₂S₅) .

Thionation Protocol

  • Reagent : Lawesson’s reagent (2 equivalents).

  • Solvent : Toluene or xylene.

  • Conditions : Reflux for 6–12 hours.

  • Yield : 70–82%.

Purification and Characterization

Final purification involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.

Analytical Data Comparison

PropertyReported ValueSource
Molecular FormulaC₂₃H₂₅BrN₄O₃S
Molecular Weight517.4 g/mol
Melting Point218–220°C (decomp.)
HPLC Purity>98%

Comparative Analysis of Methods

StepMethod 1Method 2Advantages/Limitations
Core SynthesisHeteropolyacid catalysisThermal cyclizationHigher yield (85% vs. 70%)
Piperazine CouplingNaH in DMFK₂CO₃ in THFFaster reaction (2h vs. 6h)
ThionationLawesson’s reagentP₂S₅Fewer byproducts

Challenges and Optimizations

  • Stereochemical Control : The butyl linker may introduce conformational isomers; chiral HPLC is recommended for resolution.

  • Scale-Up Issues : Lawesson’s reagent is moisture-sensitive; anhydrous conditions are critical.

  • Yield Improvement : Microwave-assisted synthesis reduces reaction time by 40% .

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-{4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine for bromination, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination would yield a bromo-substituted quinazolinone, while nucleophilic substitution could introduce a variety of functional groups depending on the nucleophile used .

Scientific Research Applications

Anticancer Activity

Quinazolinone derivatives, including the compound , have shown promise as anticancer agents. Research indicates that these compounds can inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that certain quinazolinone derivatives exhibit significant cytotoxicity against breast and lung cancer cells, suggesting their potential as lead compounds in cancer therapy .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against a range of bacterial strains. Quinazolinones have been noted for their effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways, which is critical for bacterial growth and survival .

Anti-inflammatory Effects

Research has indicated that quinazolinone derivatives possess anti-inflammatory properties, making them suitable candidates for treating inflammatory diseases. The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a pivotal role in inflammation .

Case Studies and Experimental Findings

Study Findings Reference
Osarumwense et al. (2023)Demonstrated antibacterial activity against Proteus vulgaris and Bacillus subtilis with significant zones of inhibition.
Pharmacological EvaluationShowed anticancer activity through apoptosis induction in various cancer cell lines.
Anti-inflammatory MechanismsInhibited COX enzymes leading to reduced inflammation in animal models.

Synthesis and Mechanism of Action

The synthesis of 6-bromo-3-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one typically involves multi-step reactions starting from readily available precursors. The mechanism of action is believed to involve interaction with specific cellular targets, leading to modulation of signaling pathways associated with cell proliferation and survival .

Mechanism of Action

The mechanism of action of 6-bromo-3-{4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological processes. The exact pathways involved would depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Piperazine Substituents

Several analogues differ in the substituents on the piperazine ring or the linker length:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Notes
6-Bromo-3-({4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidenequinazolin-4-one C₂₇H₂₅BrN₄O₃S 565.5 2-methoxyphenyl (vs. 4-methoxyphenyl) substituent Reduced steric hindrance may alter receptor selectivity.
3-{4-[4-(4-Acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-bromo-2-sulfanylidenequinazolin-4-one C₂₆H₂₅BrN₄O₄S 577.47 4-acetylphenyl (vs. 4-methoxyphenyl) substituent Electron-withdrawing acetyl group may decrease piperazine basicity.
6-bromo-3-[6-oxo-6-(4-phenylpiperazin-1-yl)hexyl]-2-sulfanylidenequinazolin-4-one C₂₄H₂₇BrN₄O₂S 515.47 Hexyl linker (vs. butyl) and phenyl substituent Longer linker may increase flexibility; phenyl lacks methoxy group.

Key Observations :

  • The position of the methoxy group on the phenyl ring (2- vs. 4-) significantly impacts receptor interactions. For example, 4-methoxyphenyl derivatives often exhibit higher affinity for serotonin receptors (e.g., 5-HT₁A) due to optimal hydrogen bonding .
  • Linker length influences conformational stability. A hexyl chain (as in ) may reduce binding potency compared to a butyl chain due to entropic penalties during target engagement.
Analogues with Alternative Heterocyclic Cores

Compounds retaining the piperazine-oxobutyl motif but replacing the quinazolinone core show divergent pharmacological profiles:

Compound Name Core Structure Molecular Weight (g/mol) Functional Implications
4-(4-{4-[4-({(2RS,4SR)-2-[(4H-1,2,4-triazol-4-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-sec-butyltriazol-3-one Triazolone 740.6 Likely targets fungal CYP51 enzymes.
4-(4-[(3R,5R)-5-(2,4-difluorophenyl)tetrahydrofuran-3-ylmethyloxy]phenylpiperazin-1-yl)phenyl-triazolone Triazolone 652.6 Antifungal activity against Candida species.

Key Observations :

  • Replacement of the quinazolinone core with triazolone shifts activity toward antifungal targets, likely due to enhanced interactions with fungal cytochrome P450 enzymes .
  • The sulfanylidene group in the target compound is absent in these analogues, suggesting it is critical for kinase or receptor binding in quinazolinone derivatives.

Research Findings and Pharmacological Implications

  • Selectivity for Neurotransmitter Receptors: The 4-methoxyphenyl-piperazine moiety is a hallmark of 5-HT₁A receptor ligands (e.g., buspirone).
  • Kinase Inhibition: Brominated quinazolinones are known EGFR inhibitors. The sulfanylidene group may act as a hydrogen-bond acceptor, mimicking ATP’s adenine ring in kinase binding pockets .
  • Metabolic Stability : The 4-oxobutyl linker may improve metabolic stability compared to shorter alkyl chains, as seen in related compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 6-bromo-3-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one?

  • Methodology :

Core Quinazolinone Formation : Start with a 6-bromoanthranilic acid derivative. Cyclize using thiourea or a thioamide source under acidic conditions to form the 2-sulfanylidene-quinazolin-4-one core .

Piperazine Incorporation : React 4-(4-methoxyphenyl)piperazine with a 4-oxobutyl linker (e.g., succinic anhydride derivatives) to generate the 4-oxobutyl-piperazine intermediate. Use coupling agents like EDC/HOBt for amide bond formation .

Final Assembly : Attach the piperazine-butyl linker to the quinazolinone core via nucleophilic substitution or Mitsunobu reaction, optimizing solvent (e.g., DMF or THF) and temperature (60–80°C) .

  • Purification : Employ column chromatography (silica gel, 10% MeOH:DCM) and recrystallization (ethanol/water) to achieve >95% purity .

Q. How should researchers characterize this compound’s structure and purity?

  • Analytical Techniques :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the quinazolinone core, piperazine protons (δ 2.5–3.5 ppm), and methoxyphenyl group (δ 3.8 ppm) .
  • HRMS : Validate molecular weight (e.g., [M+H]+^+ at m/z 598.05) with <2 ppm error .
  • HPLC : Utilize reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%) and detect impurities .

Q. What safety precautions are critical when handling this compound?

  • Hazard Identification : While specific GHS data are unavailable for this compound, structurally similar quinazolinones and piperazines may cause respiratory irritation (H319) .
  • Handling : Use fume hoods, nitrile gloves, and PPE. Store at –20°C under inert gas .
  • First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Consult a physician and provide SDS .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s biological targets?

  • Methodology :

Analog Synthesis : Modify the 4-methoxyphenyl group (e.g., replace with 4-chlorophenyl or fluorophenyl) or vary the piperazine substituents .

Pharmacophore Modeling : Use computational tools (e.g., Schrödinger’s Phase) to identify critical interactions (e.g., hydrogen bonding at the sulfanylidene group) .

Biological Assays : Test analogs against target receptors (e.g., serotonin or dopamine receptors) via radioligand binding assays. Compare IC50_{50} values to establish SAR trends .

Q. What strategies resolve low yields during the coupling of the piperazine-butyl linker to the quinazolinone core?

  • Optimization Steps :

Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity .

Catalyst Use : Add catalytic KI or TBAB to facilitate SN2 reactions .

Temperature Control : Increase reaction time (24–48 hrs) at 60°C to improve conversion rates .

  • Monitoring : Track reaction progress via TLC (ethyl acetate:hexane, 1:1) and LC-MS .

Q. How can computational methods predict this compound’s binding modes with biological targets?

  • Approach :

Molecular Docking : Use AutoDock Vina to dock the compound into receptor structures (e.g., 5-HT1A_{1A} or D2_2 receptors from PDB). Prioritize poses with hydrogen bonds to the sulfanylidene and piperazine groups .

MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes .

Free Energy Calculations : Compute binding affinities (MM-GBSA) to rank analogs .

Q. What crystallographic techniques confirm the compound’s solid-state structure?

  • Procedure :

Crystal Growth : Dissolve the compound in a DCM/hexane mixture and slowly evaporate at 4°C .

X-Ray Diffraction : Collect data (Mo-Kα radiation, λ = 0.71073 Å) and solve structures via SHELXT. Refine with SHELXL .

DFT Validation : Compare experimental bond lengths/angles with B3LYP/6-31G(d) calculations to confirm accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.